![molecular formula C27H33NS2Sn B14598562 Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- CAS No. 59086-67-8](/img/structure/B14598562.png)
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- typically involves the reaction of triphenylstannane with a suitable dibutylamino-thioxomethylthio reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Safety measures are crucial due to the potential toxicity of organotin compounds .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to simpler organotin hydrides.
Substitution: The dibutylamino-thioxomethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides .
Aplicaciones Científicas De Investigación
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as radical formation and electron transfer. This coordination ability makes it a versatile catalyst in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Triphenylstannane (Ph₃SnH)
- Dibutyltin oxide (Bu₂SnO)
Uniqueness
Compared to these similar compounds, Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- offers unique reactivity due to the presence of the dibutylamino-thioxomethylthio group. This group enhances its ability to participate in specific reactions, making it more versatile in certain applications .
Propiedades
Número CAS |
59086-67-8 |
|---|---|
Fórmula molecular |
C27H33NS2Sn |
Peso molecular |
554.4 g/mol |
Nombre IUPAC |
triphenylstannyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.3C6H5.Sn/c1-3-5-7-10(9(11)12)8-6-4-2;3*1-2-4-6-5-3-1;/h3-8H2,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
MFHYFUMGXOZCFY-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)
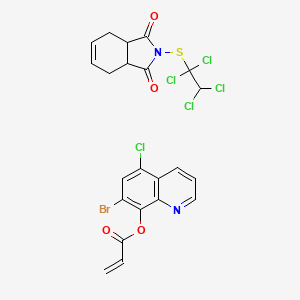
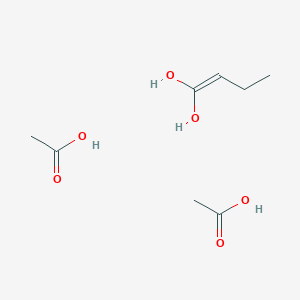
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
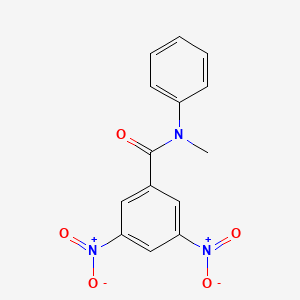
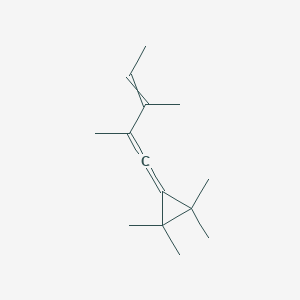
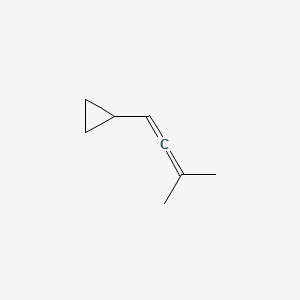

![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
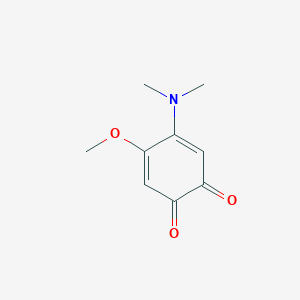
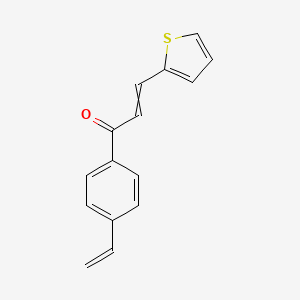
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)

